(2S)-2-[[(4R)-3-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentyl]-5,5-dimethyl-1,3-thiazolidine-4-carbonyl]amino]-4-methylsulfanylbutanoic acid
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Overview
Description
BIM-46050 is a potent and specific inhibitor of human farnesyltransferase. It is the free acidic form of BIM-46068. The compound has shown significant potency in the nanomolar range for in vitro inhibition of human brain farnesyltransferase . Farnesyltransferase is an enzyme involved in the post-translational modification of proteins, which is crucial for their proper functioning.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIM-46050 involves multiple steps, including the formation of the thiazolidine ring and the attachment of various functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves the use of specific reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of BIM-46050 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, precise temperature control, and purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
BIM-46050 primarily undergoes reactions typical of organic compounds with similar functional groups. These include:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms.
Reduction: Reduction reactions can occur at various functional groups, altering the compound’s activity.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the core structure
Common Reagents and Conditions
Common reagents used in the reactions involving BIM-46050 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
BIM-46050 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of farnesyltransferase and its effects on protein function.
Biology: Employed in cellular studies to understand the role of farnesyltransferase in various biological processes.
Medicine: Investigated for its potential therapeutic applications in diseases where farnesyltransferase plays a critical role, such as cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting farnesyltransferase
Mechanism of Action
BIM-46050 exerts its effects by specifically inhibiting human farnesyltransferase. This enzyme is responsible for the farnesylation of proteins, a post-translational modification essential for their proper localization and function. By inhibiting farnesyltransferase, BIM-46050 prevents the farnesylation of target proteins, thereby disrupting their function and leading to various cellular effects .
Comparison with Similar Compounds
Similar Compounds
B581: An analog of the tetrapeptide Cys-Val-Phe-Met, known for inhibiting farnesylated proteins.
FTI-277: A methyl ester of FTI-276, preferentially inhibits farnesyltransferase over geranylgeranyltransferase I.
L745,631: A 2-substituted piperazine, highly selective for farnesyltransferase over geranylgeranyltransferase
Uniqueness
BIM-46050 is unique due to its high potency and selectivity for farnesyltransferase over geranylgeranyltransferase. Its nanomolar IC50 values and 3,000-fold selectivity make it a valuable tool for studying farnesyltransferase and its role in various biological processes .
Properties
CAS No. |
201487-52-7 |
---|---|
Molecular Formula |
C20H40N4O3S3 |
Molecular Weight |
480.8 g/mol |
IUPAC Name |
(2S)-2-[[(4R)-3-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentyl]-5,5-dimethyl-1,3-thiazolidine-4-carbonyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C20H40N4O3S3/c1-6-13(2)16(22-9-14(21)11-28)10-24-12-30-20(3,4)17(24)18(25)23-15(19(26)27)7-8-29-5/h13-17,22,28H,6-12,21H2,1-5H3,(H,23,25)(H,26,27)/t13-,14+,15-,16+,17+/m0/s1 |
InChI Key |
WZQMATCSPBSBQX-DMRKSPOLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](CN1CSC([C@H]1C(=O)N[C@@H](CCSC)C(=O)O)(C)C)NC[C@H](CS)N |
SMILES |
CCC(C)C(CN1CSC(C1C(=O)NC(CCSC)C(=O)O)(C)C)NCC(CS)N |
Canonical SMILES |
CCC(C)C(CN1CSC(C1C(=O)NC(CCSC)C(=O)O)(C)C)NCC(CS)N |
Appearance |
white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BIM46050; BIM-46050; BIM 46050. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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